molecular formula C17H18N6 B2991583 6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380144-54-5

6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2991583
CAS No.: 2380144-54-5
M. Wt: 306.373
InChI Key: SLQNWZYDJFLHPP-UHFFFAOYSA-N
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Description

6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing two adjacent nitrogen atoms within a six-membered ring. Pyridazines and their derivatives are known for their diverse pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antifeedant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyridazine core. One common approach is to start with a cyclopropyl-substituted pyridazine and react it with piperazine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully monitored to control parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or alkyl halides.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound may be used to study its interactions with various biological targets. Its potential pharmacological activities make it a candidate for drug discovery and development.

Medicine

The compound's pharmacological properties, such as its antimicrobial and anticancer activities, suggest potential applications in the development of new therapeutic agents. Further research is needed to explore its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound could be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed pharmacological activities. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-6-chloropyridazine: : Another pyridazine derivative with potential pharmacological activities.

  • 3-Chloro-6-cyclopropylaminopyridazine: : Similar in structure but with different substituents.

Uniqueness

6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c18-11-13-1-5-16(19-12-13)22-7-9-23(10-8-22)17-6-4-15(20-21-17)14-2-3-14/h1,4-6,12,14H,2-3,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQNWZYDJFLHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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